molecular formula C7H5F4NO B3034683 3,4-Difluoro-2-(difluoromethoxy)aniline CAS No. 206546-19-2

3,4-Difluoro-2-(difluoromethoxy)aniline

Cat. No.: B3034683
CAS No.: 206546-19-2
M. Wt: 195.11 g/mol
InChI Key: BKIUTBSQKSPMHL-UHFFFAOYSA-N
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Description

3,4-Difluoro-2-(difluoromethoxy)aniline, commonly referred to as DFMAn, is an organic compound that has a wide range of applications in scientific research. It is a colorless and odorless liquid with a molecular weight of 186.07 g/mol. DFMAn is a highly versatile compound that can be used in a variety of different experiments and applications. It is also a relatively inexpensive compound, making it an attractive option for researchers.

Scientific Research Applications

Chemical Synthesis and Characterization

3,4-Difluoro-2-(difluoromethoxy)aniline and its derivatives are prominent in the field of chemical synthesis and characterization. The molecule's structural properties have been studied extensively, and it has been used in various synthesis processes. For instance, it's been used in the synthesis of 2,2-Difluoro-4-methylnaphtho[l,2-e]-l,3,2-dioxaborin and its isomers, which react with carbonyl compounds and anilines to yield colored ethylenic derivatives and oxazaborins (Vanallan & Reynolds, 1969). Also, an original synthesis of 3,3-difluoro-2-oxindole derivatives was developed using a copper/B2pin2-catalyzed difluoroacetylation of aniline through C-H activation followed by intramolecular amidation, demonstrating the molecule's use in facilitating the synthesis of complex chemical structures (Ke & Song, 2017).

Applications in Materials Science

In materials science, this compound has been utilized to develop novel materials with distinct properties. For instance, novel polymers based on derivatives of aniline like 4-(2,3-dihydrothieno[3,4-6][1,4][dioxin-5-yl) aniline have been synthesized for applications such as dye-sensitized solar cells, showcasing the molecule's role in the advancement of renewable energy technologies (Shahhosseini et al., 2016).

Spectroscopic Studies

The molecule has also been a subject of various spectroscopic studies aimed at understanding its structural and physicochemical properties. In one such study, spectroscopic and structural investigations of 3,4-difluoroaniline, a closely related compound, were presented, providing a detailed description of the structural and physicochemical properties of di-substituted aniline derivatives (Kose, Karabacak, & Atac, 2015).

Catalysis and Stabilization

Moreover, the molecule has been instrumental in catalysis and stabilization processes. For example, the application of fluorinated polymers has been described in stabilizing molecular assemblies on oxide electrodes for water-oxidation catalysis, indicating the molecule's significance in enhancing the stability and efficiency of catalytic processes (Eberhart et al., 2017).

Safety and Hazards

The safety information for 3,4-Difluoro-2-(difluoromethoxy)aniline includes several hazard statements: H302+H312+H332;H315;H319;H335. The precautionary statements include P271;P260;P280 . These codes are part of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) and provide standardized information about the hazards of chemicals and how to handle them safely.

Properties

IUPAC Name

2-(difluoromethoxy)-3,4-difluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F4NO/c8-3-1-2-4(12)6(5(3)9)13-7(10)11/h1-2,7H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKIUTBSQKSPMHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)OC(F)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Into a 200-ml four-necked flask provided with a reflux condenser, a thermometer and a stirrer were fed 7.0 g (0.125 mol) of an iron powder, 50 ml of water and 0.1 ml of 98% sulfuric acid. The resulting mixture was heated to 95° C. on an oil bath. Thereto was dropwise added, at 95 to 100° C. over 10 minutes, 11.3 g (0.05 mol) of the previously synthesized 3,4-difluoro-2-difluoromethoxy-nitrobenzene. The resulting mixture was stirred at the same temperature for 2.5 hours. Then, a Dean-Stark trap was fitted and the mixture was refluxed with heating, whereby an oily substance was separated as a fraction of azeotropic distillation with water. The aqueous layer was subjected to extraction with 100 ml of methylene chloride. The resulting methylene chloride layer was mixed with the oily substance. The resulting mixture was concentrated, and the resulting residue was subjected to vacuum distillation to obtain 7.1 g (yield: 72.8%) of 3,4-difluoro-2-difluoromethoxy-aniline (purity: 99.1%, boiling point: 76-78° C./6 mmHg).
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
7 g
Type
catalyst
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.